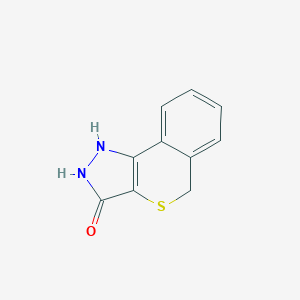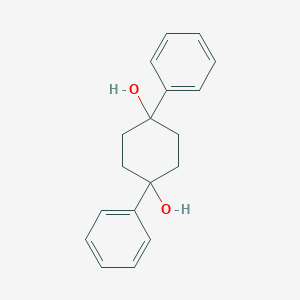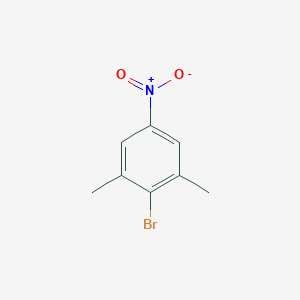
2-溴-1,3-二甲基-5-硝基苯
描述
2-Bromo-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.05900 .
Synthesis Analysis
The synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact mass is 228.97400 .Chemical Reactions Analysis
The chemical reactions of 2-Bromo-1,3-dimethyl-5-nitrobenzene are likely to follow the general reactions of nitro compounds and bromobenzenes. Nitro compounds can undergo various reactions, including reduction to amines, and participate in electrophilic aromatic substitution reactions . Bromobenzenes can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
2-Bromo-1,3-dimethyl-5-nitrobenzene has a density of 1.533 g/cm3 . It has a boiling point of 301.5ºC at 760 mmHg . The flash point is 136.2ºC .科学研究应用
离子液体中的反应性
已经研究了类似1-溴-4-硝基苯的自由基阴离子在室温离子液体中的反应性,显示出与传统非水溶剂相比明显不同的行为。这表明离子溶剂可能通过稳定带电产物来增强这些自由基阴离子的反应性,潜在地通过(Ernst et al., 2013)。
在亲核芳香取代中的作用
已经研究了2-溴-1,3-二甲基-5-硝基苯和类似化合物与硼氢化钠的反应。这个过程导致硝基苯的形成,并涉及甲基醚海森海默加合物的中间体的形成,突出了通过氢进行亲核芳香取代的途径(Gold et al., 1980)。
苯并噻嗪的合成
苯并噻嗪具有广泛的药理活性,已经使用类似2-溴-1,3-二甲基-5-硝基苯的化合物通过Smiles重排合成(Sharma et al., 2002)。
电子顺磁共振研究
已经分析了卤硝基苯阴离子自由基的电子顺磁共振(EPR)光谱,包括类似于2-溴-1,3-二甲基-5-硝基苯的化合物,为了解它们的电子结构和反应性提供了见解(Kitagawa et al., 1963)。
分解研究
已经研究了卤硝基苯阴离子自由基的电化学还原和随后的分解,这些自由基与2-溴-1,3-二甲基-5-硝基苯有结构上的关联,有助于了解它们的稳定性和反应性(Lawless & Hawley, 1969)。
光电化学还原
对类似于2-溴-1,3-二甲基-5-硝基苯的结构的对位溴硝基苯的光电化学还原进行了研究,为了解光照射下的电子转移过程机制提供了见解(Compton & Dryfe, 1994)。
亲电性溴化反应
使用四氟溴酸钡(III)对硝基苯进行亲电性溴化的研究表明可以有效地形成溴化产物,这可能与2-溴-1,3-二甲基-5-硝基苯的衍生物相关(Sobolev et al., 2014)。
作用机制
Target of Action
The primary target of 2-Bromo-1,3-dimethyl-5-nitrobenzene is the benzene ring . The benzene ring is a part of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .
Mode of Action
The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with the benzene ring while maintaining the ring’s aromaticity .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-1,3-dimethyl-5-nitrobenzene are primarily those involving the benzene ring. The compound’s interaction with the benzene ring can lead to the formation of new compounds through electrophilic aromatic substitution . The downstream effects of these reactions can vary widely depending on the specific compounds and conditions involved.
Pharmacokinetics
These factors could affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Bromo-1,3-dimethyl-5-nitrobenzene’s action would depend on the specific context of its use. In general, the compound’s interaction with the benzene ring could lead to the formation of new compounds with potentially diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,3-dimethyl-5-nitrobenzene. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions it undergoes . For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability .
属性
IUPAC Name |
2-bromo-1,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIUQZPRHOZKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427418 | |
| Record name | 2-bromo-1,3-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-dimethyl-5-nitrobenzene | |
CAS RN |
53906-84-6 | |
| Record name | 2-bromo-1,3-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)

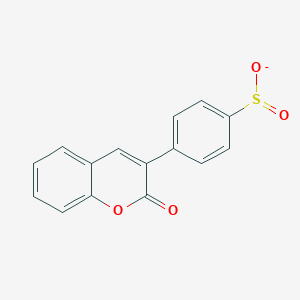

![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
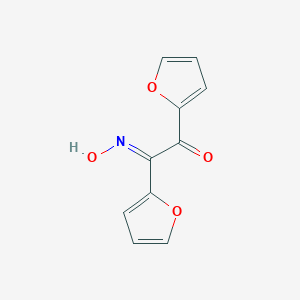

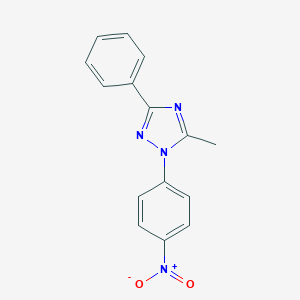
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)

